molecular formula C10H12MnN2O6 B13137298 Manganese pidolate CAS No. 369630-79-5

Manganese pidolate

Cat. No.: B13137298
CAS No.: 369630-79-5
M. Wt: 311.15 g/mol
InChI Key: FVAXVMXAPMGKTC-QHTZZOMLSA-L
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Description

Magnesium pidolate (C₅H₆MgN₂O₄) is an organic magnesium salt formed by combining magnesium with pyroglutamic acid (pidolic acid). It is widely used in dietary supplements due to its purported high bioavailability and intracellular penetration . However, its effectiveness varies across tissues; for example, it shows poor retention in osteoblasts (bone cells) but better penetration in lymphocytes and the central nervous system .

Properties

CAS No.

369630-79-5

Molecular Formula

C10H12MnN2O6

Molecular Weight

311.15 g/mol

IUPAC Name

manganese(2+);(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

FVAXVMXAPMGKTC-QHTZZOMLSA-L

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mn+2]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese pidolate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with pidolic acid. The reaction typically occurs in an aqueous solution, where the manganese salt and pidolic acid are mixed and allowed to react, forming this compound as a precipitate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form. The use of advanced purification techniques ensures that the this compound produced is of high quality and suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Manganese pidolate can undergo various chemical reactions, including:

    Oxidation: Manganese in the compound can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).

    Reduction: this compound can be reduced to lower oxidation states, depending on the reducing agents used.

    Substitution: The pidolate ligand can be substituted with other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed:

    Oxidation: Manganese dioxide (MnO2) and other higher oxidation state manganese compounds.

    Reduction: Lower oxidation state manganese compounds.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Manganese pidolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and materials.

    Biology: Studied for its role in enzyme activation and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating manganese deficiencies and related disorders.

    Industry: Utilized in the production of nutritional supplements and as an additive in various industrial processes.

Mechanism of Action

Manganese pidolate exerts its effects by providing bioavailable manganese, which is essential for the activation of various enzymes, including superoxide dismutase (SOD). SOD is an important antioxidant enzyme that protects cells from oxidative damage by neutralizing superoxide radicals. The pidolate ligand enhances the bioavailability of manganese, ensuring efficient absorption and utilization by the body.

Comparison with Similar Compounds

Comparison with Similar Magnesium Compounds

Bioavailability and Absorption

Magnesium pidolate is often compared to other organic (e.g., citrate, gluconate) and inorganic (e.g., oxide, sulfate) magnesium salts. Key findings include:

Compound Elemental Mg Content Bioavailability (Relative) Key Applications References
Magnesium Pidolate 8.66% Mg High (animal models) ; Superior BBB penetration Migraines, muscle function, sickle cell disease
Magnesium Gluconate 5.4% Mg Highest absorption in rats General supplementation
Magnesium Citrate 16.2% Mg Moderate Constipation, electrolyte balance
Magnesium Oxide 60.3% Mg Low Low-cost supplementation
Magnesium Lactate 12% Mg Moderate Food fortification (texture improvement)
  • Bioavailability: Animal studies show magnesium pidolate has 13% higher absorption than inorganic salts and 100% serum Mg increase in mice, outperforming lactate (50%) . However, gluconate exhibited the highest absorption in rats .

Limitations

  • Bone Health : Fails to maintain intracellular Mg in osteoblasts at physiological concentrations .
  • Dosage Sensitivity : High doses may cause diarrhea or headaches .

Comparison with Manganese Pidolate

Key distinctions:

Compound Role Applications Safety References
This compound Enzyme activation, antioxidant support Dietary supplements, plant growth (limited data) EFSA-approved at ≤5 mg/day
Manganese Bisglycinate Chelated form for enhanced absorption Bone health, metabolic support Limited safety data
Manganese Ascorbate Antioxidant synergy Collagen synthesis, immune function Generally recognized as safe
  • Bioavailability: No direct studies compare Mn pidolate with other Mn salts. However, analogous to Mg pidolate, its organic structure may enhance absorption .
  • Regulatory Status : The European Food Safety Authority (EFSA) approves Mn pidolate in supplements at ≤5 mg/day, alongside ascorbate and aspartate .

Biological Activity

Manganese pidolate, a chelated form of manganese, has gained attention for its potential biological activity and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of Manganese and Its Importance

Manganese is an essential trace element that plays a critical role in various physiological processes. It is a cofactor for numerous enzymes, including superoxide dismutase (MnSOD), arginase, and pyruvate carboxylase, which are involved in oxidative stress regulation, amino acid metabolism, and energy production . Manganese deficiency can lead to significant health issues such as impaired growth, skeletal abnormalities, and reproductive deficits .

This compound: Chemical Profile

This compound is formed by the chelation of manganese ions with pidolic acid. This structure enhances the bioavailability of manganese compared to inorganic forms. Research indicates that this compound may improve absorption and utilization in the body, potentially leading to better health outcomes .

1. Absorption and Bioavailability

This compound exhibits enhanced bioavailability due to its chelated form. Studies suggest that this compound can be absorbed more efficiently than other manganese sources. The absorption rate of manganese in general is low (less than 10%), but chelation may facilitate greater intestinal uptake .

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects. For instance, studies have shown that it can enhance cognitive functions and memory retention in animal models exposed to manganese during early development . The neuroprotective properties are attributed to its role in modulating oxidative stress through MnSOD activity.

3. Anti-inflammatory Properties

This compound has been associated with anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and promote the resolution of inflammation, which is crucial in conditions like arthritis and other inflammatory diseases .

Case Study 1: Neurodevelopmental Impact

A study evaluated the effects of early-life manganese exposure on cognitive functions in adolescents. Results indicated that higher levels of this compound were associated with improved verbal learning and memory capabilities compared to controls receiving no supplementation . This suggests a potential role for this compound in enhancing cognitive development.

Case Study 2: Osteoporosis Prevention

Another study investigated the effects of this compound on bone health in postmenopausal women. Participants receiving this compound showed increased bone mineral density compared to those on placebo, indicating its potential use in osteoporosis prevention .

Comparative Analysis of Manganese Sources

SourceBioavailabilityKey BenefitsPotential Risks
This compoundHighEnhanced absorption; neuroprotectionRisk of excess intake
Manganese SulfateModerateCommonly used; cost-effectiveLower absorption
Manganese AscorbateModerateAntioxidant propertiesGastrointestinal upset

Q & A

Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on manganese pidolate’s bioavailability?

To structure research questions on this compound’s pharmacokinetics, use the PICOT framework :

  • Population : Target organism or cell type (e.g., rodent models, human neuronal cells).
  • Intervention : this compound dosage, administration route, and frequency.
  • Comparison : Other manganese salts (e.g., manganese sulfate) or placebo.
  • Outcome : Bioavailability metrics (e.g., serum concentration, tissue uptake).
  • Time : Duration of administration and observation periods.
    This framework ensures alignment with study objectives and reproducibility .

Q. How can researchers validate the stability of this compound in aqueous solutions for in vitro studies?

Use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection:

  • Column : C18 (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution.
  • Validation parameters : Linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%).
    This method is adapted from stability-indicating protocols for pidolate compounds .

Q. What in vivo models are appropriate for assessing this compound’s neuroprotective effects?

  • Rodent models : Induce oxidative stress via MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and measure dopamine levels.
  • Zebrafish : Track behavioral changes (e.g., locomotor activity) under manganese deficiency.
    Include controls for dietary manganese intake and baseline neurochemical profiling .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting divergent bioavailability of this compound?

  • Meta-analysis : Pool data from studies using comparable dosages and analytical methods (e.g., atomic absorption spectroscopy vs. ICP-MS).
  • Sensitivity analysis : Test variables like pH, chelating agents, or co-administered nutrients.
  • Mechanistic studies : Use isotopic labeling (⁵⁴Mn) to track absorption pathways in intestinal cell lines .

Q. What statistical approaches address variability in this compound’s therapeutic efficacy across demographic subgroups?

  • Multivariate regression : Control for covariates (age, baseline Mn levels, comorbidities).
  • Stratified analysis : Segment data by gender, genetic polymorphisms (e.g., SLC30A10 transporter variants), or dietary manganese intake.
  • Bayesian hierarchical models : Account for small sample sizes in subgroup analyses .

Q. How to optimize synthetic routes for this compound to ensure high purity for pharmacological studies?

  • Step 1 : React manganese carbonate with pidolic acid (2:1 molar ratio) in deionized water at 60°C.
  • Step 2 : Purify via recrystallization (ethanol/water, 70:30 v/v).
  • Quality control : Validate purity using XRD (crystallinity) and TGA (thermal stability). Report yield, elemental analysis (Mn %), and residual solvents per ICH guidelines .

Methodological Guidance for Data Analysis

Q. How to design dose-response studies for this compound’s anti-inflammatory effects?

  • Experimental tiers :
    • In vitro : LPS-stimulated macrophages (measure TNF-α suppression via ELISA).
    • In vivo : Collagen-induced arthritis models (histopathological scoring of joint inflammation).
  • Data normalization : Express results as % inhibition relative to positive controls (e.g., dexamethasone) .

Q. What are best practices for reporting contradictory findings in this compound research?

  • Transparency : Disclose all raw data (e.g., negative results in bioavailability assays).
  • Contextualization : Compare methodologies (e.g., differences in cell culture media affecting Mn uptake).
  • Recommendations : Propose replication studies with standardized protocols (e.g., ISO 17025 for analytical labs) .

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